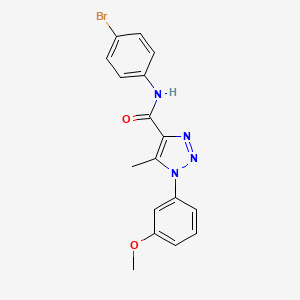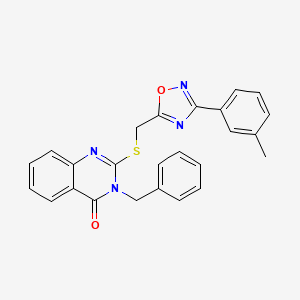
3-benzyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including those with 1,2,4-oxadiazole moieties similar to 3-benzyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, have been explored for their antimicrobial potential. A study involving the synthesis and antimicrobial activity assessment of new 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones revealed significant antibacterial activity against various strains including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and antifungal activity against Aspergillus niger and Fusarium oxysporum. The presence of the styryl moiety at the second position of 4(3H) quinazolinone was found to marginally increase biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).
Anticancer Activity
Quinazolinone derivatives have also been investigated for their potential anticancer properties. Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, which share structural similarities with the compound , were synthesized and evaluated for their cytotoxicity against cancer cell lines. The study found that several of these compounds displayed significant anticancer activity, with one compound, in particular, showing the most significant activity. Docking studies were performed to understand the binding mode of these compounds at the active site of the target enzyme, suggesting potential for further development as anticancer agents (Bolakatti et al., 2020).
Antitubercular Activity
Research on quinazolinone derivatives extended into the antitubercular field, where novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for their antitubercular activity. Some of these compounds showed promising broad-spectrum antitumor activity, with specific derivatives exhibiting potent activity against particular cancer cell lines. Molecular docking studies suggested that these compounds could inhibit growth by targeting specific enzymes, indicating their potential as antitubercular agents (Al-Suwaidan et al., 2016).
Anti-inflammatory and Analgesic Properties
The exploration of quinazolinone derivatives for their anti-inflammatory and analgesic properties has yielded promising results. Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring demonstrated significant analgesic and anti-inflammatory activities in animal models. These findings suggest that the structural integration of 1,3,4-oxadiazole and quinazolin-4-one could be beneficial for developing new therapeutic agents with enhanced analgesic and anti-inflammatory effects (Dewangan et al., 2016).
Properties
IUPAC Name |
3-benzyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-17-8-7-11-19(14-17)23-27-22(31-28-23)16-32-25-26-21-13-6-5-12-20(21)24(30)29(25)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWJOZDUHYLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

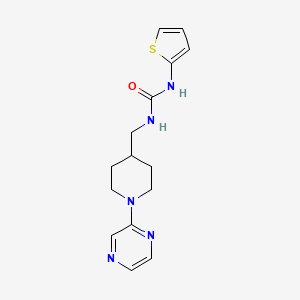
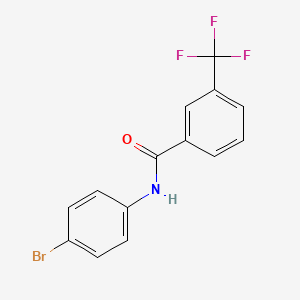
![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)
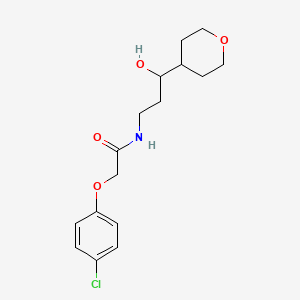
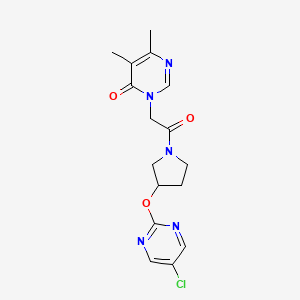

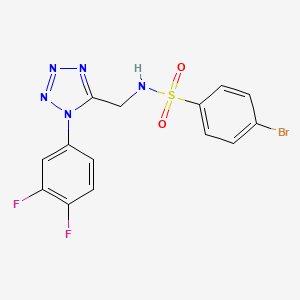
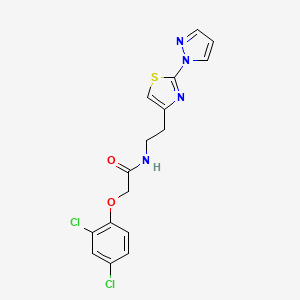

![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)

![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)
